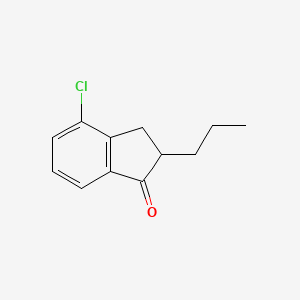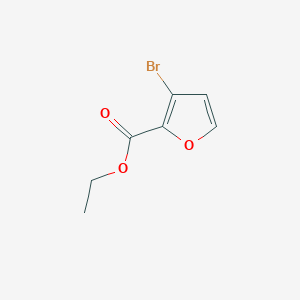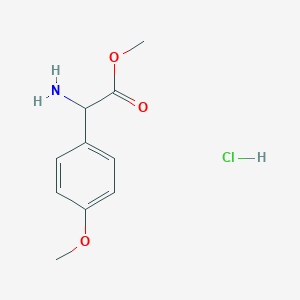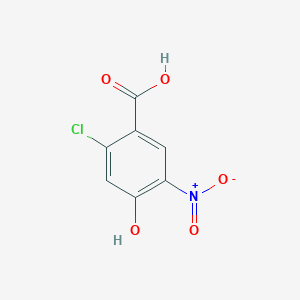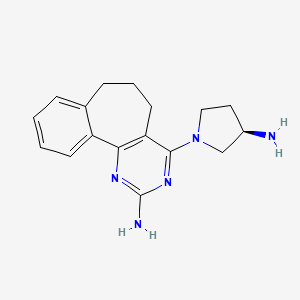
A-943931
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 943931 is a potent and selective antagonist of the histamine H4 receptor. It has shown significant anti-inflammatory and antinociceptive (pain-relieving) properties. This compound is primarily used in scientific research to study the histamine H4 receptor and its role in various physiological and pathological processes .
Preparation Methods
The synthesis of A 943931 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are typically proprietary information held by the producing companies. it is known that the compound can be synthesized through a series of organic reactions involving pyrimidine derivatives .
Industrial production methods for A 943931 are not widely published, but they generally involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product. This often includes optimizing reaction conditions, using high-quality reagents, and employing advanced purification techniques .
Chemical Reactions Analysis
A 943931 undergoes various chemical reactions, primarily involving its interaction with the histamine H4 receptor. The compound is known to act as an antagonist, meaning it binds to the receptor and inhibits its activity. This interaction is crucial for its anti-inflammatory and antinociceptive effects .
Common reagents and conditions used in the synthesis and reactions of A 943931 include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions are typically the desired compound itself and any by-products that are removed during purification .
Scientific Research Applications
A 943931 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Chemistry: Used as a tool compound to study the histamine H4 receptor and its role in various chemical processes.
Biology: Helps in understanding the biological functions of the histamine H4 receptor, including its role in immune response and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as allergies, asthma, and chronic pain due to its anti-inflammatory and antinociceptive properties
Mechanism of Action
A 943931 exerts its effects by selectively binding to the histamine H4 receptor and acting as an antagonist. This means that it blocks the receptor’s activity, preventing histamine from binding and activating the receptor. The inhibition of the histamine H4 receptor leads to reduced inflammation and pain, making A 943931 a valuable compound for studying and potentially treating inflammatory and pain-related conditions .
Comparison with Similar Compounds
A 943931 is unique in its high selectivity and potency as a histamine H4 receptor antagonist. Similar compounds include other histamine H4 receptor antagonists, such as JNJ 7777120 and VUF 6002. These compounds also target the histamine H4 receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
In comparison to these similar compounds, A 943931 stands out due to its improved drug-likeness and in vivo efficacy in models of pain and inflammation. This makes it a preferred choice for researchers studying the histamine H4 receptor and its potential therapeutic applications .
Properties
CAS No. |
1027330-97-7 |
|---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |
InChI |
InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1 |
InChI Key |
SDTRYHWIXVHTLM-GFCCVEGCSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-Chloro-[1,1'-biphenyl]-3-ol](/img/structure/B1613123.png)

![Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-](/img/structure/B1613127.png)
